molecular formula C8H18N2O B1427660 2-(1,4-Diazepan-1-yl)propan-1-ol CAS No. 1184691-34-6

2-(1,4-Diazepan-1-yl)propan-1-ol

Cat. No.: B1427660
CAS No.: 1184691-34-6
M. Wt: 158.24 g/mol
InChI Key: AOFFRJDGKFITLJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,4-Diazepan-1-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1,4-Diazepan-1-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry.

Biological Activity

2-(1,4-Diazepan-1-yl)propan-1-ol is a compound that belongs to the class of 1,4-diazepanes, which are known for their diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and organic synthesis due to its potential therapeutic applications and interactions with biological systems.

The synthesis of this compound typically involves the reaction of 1,4-diazepane with propylene oxide under controlled conditions. This process yields a compound that can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the development of derivatives with enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets like enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects. The precise mechanisms depend on the context of use and the specific biological targets involved.

Therapeutic Potential

Research has indicated that this compound may possess several therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Neuroprotective Properties : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, compounds based on diazepane structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
  • Anticancer Activity : There is ongoing research into the anticancer potential of this compound and its derivatives. Early findings suggest that they may inhibit cancer cell proliferation through various mechanisms .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neuroprotective Study : A study demonstrated that a related diazepane derivative improved cell viability in neuroblastoma cells subjected to oxidative stress. The mechanism involved upregulation of antioxidant genes, indicating a protective effect against neurodegeneration .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized diazepane derivatives against a range of bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting potential use in developing new antibiotics.
  • Cytotoxicity Profiles : Research focusing on cytotoxicity revealed that certain diazepane derivatives selectively targeted cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveIncreased cell viability under stress
AnticancerInhibition of cancer cell proliferation
CytotoxicitySelective toxicity towards cancer cells

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(7-11)10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFFRJDGKFITLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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